2-formyl-N-(2-morpholin-4-yl-1,3-benzothiazol-6-yl)benzenesulfonamide
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Overview
Description
2-formyl-N-(2-morpholin-4-yl-1,3-benzothiazol-6-yl)benzenesulfonamide is a complex organic compound that belongs to the class of benzothiazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Mechanism of Action
Target of Action
The primary targets of 2-formyl-N-(2-morpholin-4-yl-1,3-benzothiazol-6-yl)benzenesulfonamide are currently unknown. The compound is structurally similar to other morpholinyl-benzothiazoles
Mode of Action
Without specific information on the compound’s targets, it’s challenging to describe its exact mode of action. Based on the structural similarity to other morpholinyl-benzothiazoles , it’s plausible that the compound could interact with its targets through non-covalent interactions such as hydrogen bonding and π-π stacking.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-formyl-N-(2-morpholin-4-yl-1,3-benzothiazol-6-yl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with formic acid or its derivatives.
Introduction of Morpholine Group: The morpholine group is introduced through nucleophilic substitution reactions, where a suitable leaving group on the benzothiazole ring is replaced by morpholine.
Formylation and Sulfonamide Formation: The formyl group is introduced via formylation reactions, often using reagents like formic acid or formamide. The sulfonamide group is typically introduced by reacting the compound with sulfonyl chlorides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-formyl-N-(2-morpholin-4-yl-1,3-benzothiazol-6-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Electrophiles like halogens (Cl2, Br2), nitrating agents (HNO3)
Major Products
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Halogenated or nitrated benzothiazole derivatives
Scientific Research Applications
2-formyl-N-(2-morpholin-4-yl-1,3-benzothiazol-6-yl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its structural similarity to biologically active molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
- 2-formyl-N-(2-morpholin-4-yl-1,3-benzothiazol-6-yl)benzenesulfonamide
- 6-ethoxy-4-N-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine
- N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide
Uniqueness
This compound is unique due to its combination of the benzothiazole ring, morpholine group, and sulfonamide functionality. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-formyl-N-(2-morpholin-4-yl-1,3-benzothiazol-6-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S2/c22-12-13-3-1-2-4-17(13)27(23,24)20-14-5-6-15-16(11-14)26-18(19-15)21-7-9-25-10-8-21/h1-6,11-12,20H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXQJZFSWDZVUBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=C(S2)C=C(C=C3)NS(=O)(=O)C4=CC=CC=C4C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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